N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide
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Overview
Description
N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromophenyl group, a dichlorobenzylidene moiety, and a hydrazino group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide typically involves the condensation of 4-bromobenzaldehyde with 2,4-dichlorobenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4-oxobutanoyl chloride to yield the final product. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The bromophenyl and dichlorobenzylidene groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide
- N-(4-fluorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide
- N-(4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide
Uniqueness
N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H14BrCl2N3O2 |
---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H14BrCl2N3O2/c18-12-2-5-14(6-3-12)22-16(24)7-8-17(25)23-21-10-11-1-4-13(19)9-15(11)20/h1-6,9-10H,7-8H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
SWTOZXRZQJEYLC-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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